(E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide
Description
The compound (E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a structurally complex molecule featuring a hybrid scaffold of furan, thiazole, cyanovinyl, and phenylacetamide moieties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, to integrate these functional groups. The methoxyphenoxy linker and N-phenylacetamide terminus contribute to its solubility and steric profile, making it a candidate for pharmacological or agrochemical applications .
Properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-30-23-13-17(9-10-22(23)32-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)21-8-5-11-31-21/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZHHBIPXVHKX-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Structurally related compounds often share core motifs such as thiazole, furan, or acetamide groups but differ in substituents or connectivity. Key analogues include:
Key Observations :
- The target compound uniquely combines a methoxyphenoxy linker and cyanovinyl-thiazole system, absent in simpler analogues like N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide .
- Quinazolinone derivatives (e.g., compound 5 in ) replace the thiazole with a fused heterocycle, enhancing rigidity but reducing solubility .
- The thiazolidinone derivative () features a 4-methylbenzylidene group, which may alter π-π stacking interactions compared to the target’s furan-thiazole system .
Physicochemical Properties
Comparative data on melting points, solubility, and spectral features reveal trends influenced by functional groups:
Key Observations :
- The target’s methoxy group may improve solubility relative to quinazolinones, which exhibit high melting points due to rigid aromatic systems .
- The absence of a sulfonamide group (cf. quinazolinones) likely reduces hydrogen-bonding capacity, impacting crystallinity .
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